

Razuprotafib subcutaneous injection protocol

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Compound Focus: Razuprotafib

CAS No.: 1008510-37-9

Cat. No.: S541102

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Formulation and Administration

The table below summarizes key parameters for preparing and administering **Razuprotafib** via subcutaneous injection in a research setting [1].

Parameter	Specification
Molecular Weight	586.7 g/mol [1]
Recommended Solvent	DMSO (for stock solution) [1]

| **Common Formulations** | • **Formulation 1:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline • **Formulation 2:** 10% DMSO + 5% Tween 80 + 85% Saline • **Formulation 3:** 10% DMSO + 90% Corn Oil [1] | | **Preparation Example** | For 1 mL of 2.5 mg/mL solution: Mix 100 µL of 25 mg/mL DMSO stock with 900 µL of chosen solvent/carrier (e.g., Corn Oil for Formulation 3) [1]. |

Preclinical and Clinical Dosing Protocols

Dosing regimens vary significantly between animal studies and human clinical trials. The following table outlines established protocols from the literature.

Model / Trial	Dosing Regimen	Key Findings / Notes
Preclinical (Rats)	10–20 mg/kg, administered twice daily (BID) via subcutaneous injection [1].	Stimulated Tie2 phosphorylation in retinal endothelial cells; inhibited subretinal neovascularization [1].
Clinical (Phase 2, COVID-19/ARDS)	15 mg or 20 mg, administered once daily via subcutaneous injection [2].	Trial noted a small (4-5 mmHg) decline in systolic blood pressure, attributed to Tie2 activation and nitric oxide production [2].

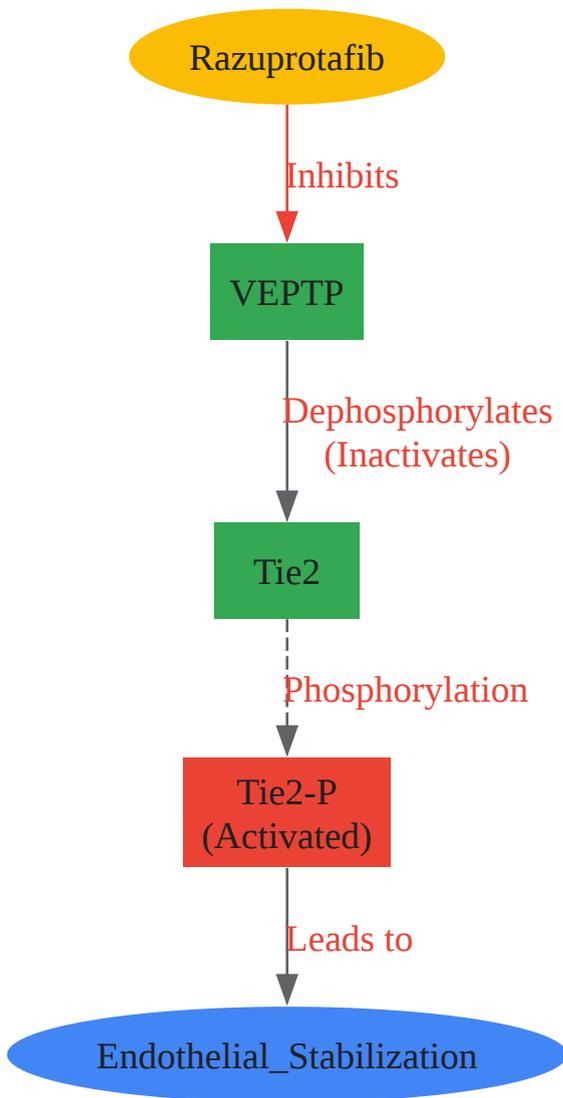
Critical Experimental Observations

Researchers should be aware of these key pharmacological and clinical observations:

- **Blood Pressure Effect:** Clinical trials observed a modest, dose-dependent reduction in systolic and mean arterial pressure (approximately 4-5 mmHg). This is considered an on-target effect downstream of Tie2 activation, not an adverse reaction [2].
- **Metabolism and Disposition:** In humans, **CYP2C8** is the primary enzyme responsible for **Razuprotafib** metabolism. The parent drug is the main circulating component in human plasma, and excretion occurs predominantly via the fecal route [3].

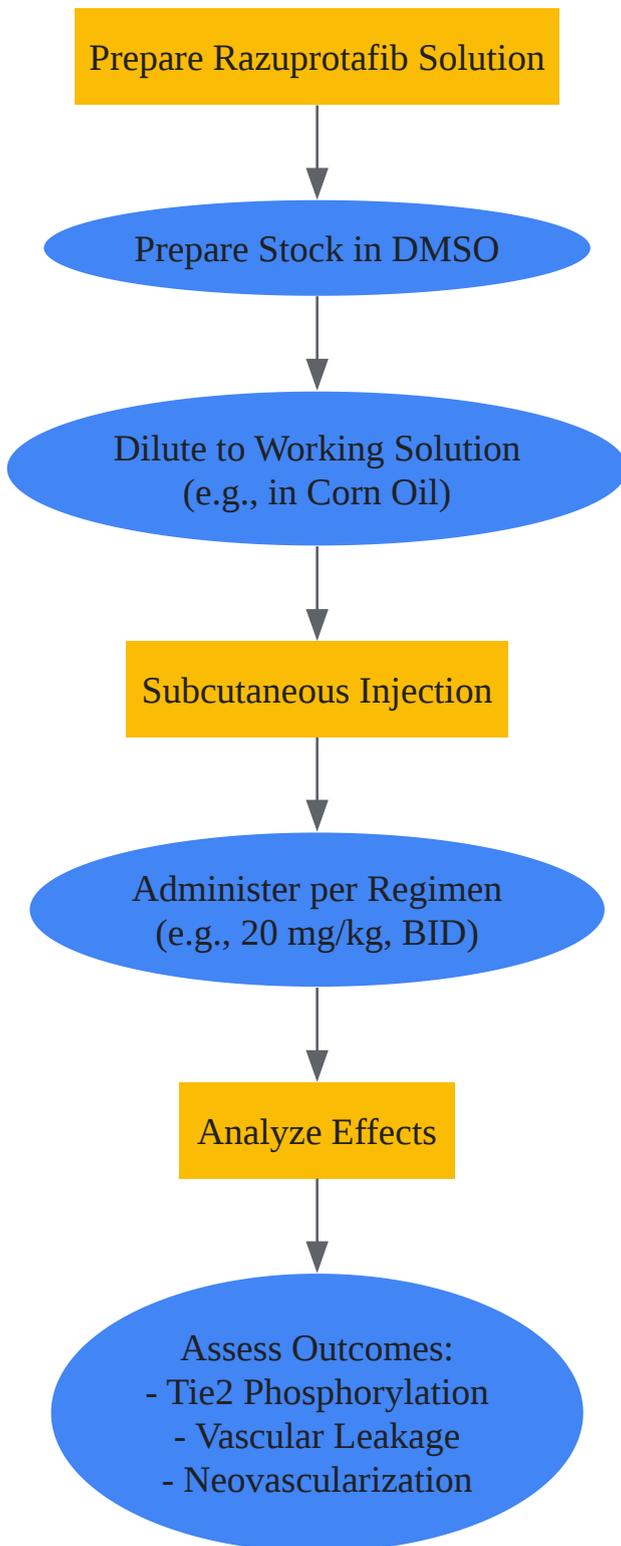
Mechanism of Action and Experimental Workflow

Razuprotafib is a first-in-class small molecule activator of the Tie2 receptor. Its mechanism and experimental workflow can be visualized as follows:



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The experimental workflow for implementing these protocols in a preclinical study is outlined below:



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Research Applications and Indications

Razuprotafib has been investigated in multiple disease models through subcutaneous administration, primarily focusing on stabilizing vascular endothelium.

Area	Specific Application / Model	Key Outcome / Rationale
Ocular Disease	Diabetic retinopathy, macular edema, and retinal vein occlusion [4] [5].	Tie2 activation stabilizes retinal vasculature, reducing leakage and pathological neovascularization [1].
Critical Care / Inflammation	Acute Respiratory Distress Syndrome (ARDS), particularly in COVID-19 [6] [2].	Aims to stabilize pulmonary vasculature, reduce edema, and improve gas exchange.
Systemic Vascular Leak	Extracorporeal Circulation (ECC) models [7] [8].	Modulates endothelial hyperpermeability, though recent rat studies showed limited efficacy on microcirculatory perfusion [7] [8].

Key Practical Considerations for Researchers

- **Solution Preparation:** Always prepare a DMSO stock solution first, then dilute into a biocompatible carrier for in vivo administration to ensure solubility and tolerability [1].
- **Dosing Schedule:** Twice-daily (BID) dosing is often required in preclinical models to maintain sustained Tie2 activation and achieve significant biological effects [9] [1].
- **Clinical Translation:** While preclinical doses are in mg/kg, human clinical trials have used fixed doses (15 mg, 20 mg). The blood pressure effect is a key pharmacodynamic marker to monitor [2].

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